
Iopamidol EP Impurity G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analytical Chemistry and Separation Techniques
Iopamidol EP Impurity G plays a critical role in the analytical chemistry domain, particularly in the optimization of separation and purification methods. For example, Huajun Li and Qian Chen (2018) developed and optimized methods for high-purity iopamidol based on preparative high-performance liquid chromatography (prep-HPLC). The research focused on the retention, resolution, and peak shape of iopamidol, demonstrating that effective retention and resolution were realized on specific columns, and that the method can significantly reduce impurity levels with a high recovery rate, beneficial for iopamidol separation and purification processes Li & Chen, 2018.
Medical Imaging and Diagnostics
This compound has been instrumental in advancing medical imaging techniques, particularly in magnetic resonance imaging (MRI) and computed tomography (CT) applications. S. Aime et al. (2005) explored the potential of iopamidol as a chemical exchange saturation transfer (CEST) agent in MRI, indicating its ability to induce a T2-shortening effect on the water signal detectable at specific concentrations, suggesting novel diagnostic applications for combined MRI and CT studies Aime et al., 2005. Similarly, D. Longo et al. (2011) demonstrated the use of iopamidol for pH mapping of kidneys in mice, highlighting its potential for in vivo studies and its significant role in medical diagnostics Longo et al., 2011.
Environmental Impact and Water Treatment
The environmental impact of this compound, particularly in water treatment and pollution control, has been a subject of research. Mian Li et al. (2021) studied the degradation of iopamidol and the formation of disinfection by-products (DBPs) during ferrate and chlor(am)ination treatment, providing insights into effective methods for iopamidol removal and DBP control in water treatment processes Li et al., 2021.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Iopamidol EP Impurity G involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with 2,3-dimercaptopropanoic acid.", "Starting Materials": [ "5-amino-2,4,6-triiodoisophthalic acid", "2,3-dimercaptopropanoic acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-2,4,6-triiodoisophthalic acid and 2,3-dimercaptopropanoic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system.", "Step 5: Characterize the purified product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
Número CAS |
1869069-72-6 |
Fórmula molecular |
C17H22I3N3O8 |
Peso molecular |
777.09 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
N1-(2,3-Dihydroxypropyl)-N3-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodoisophthalamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


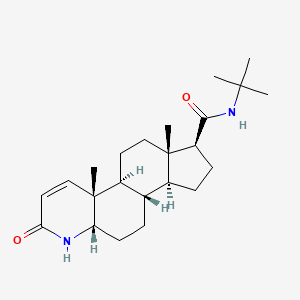
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
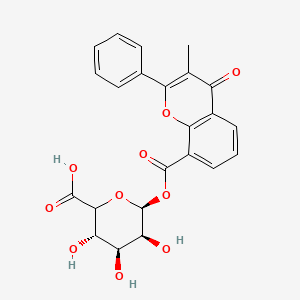
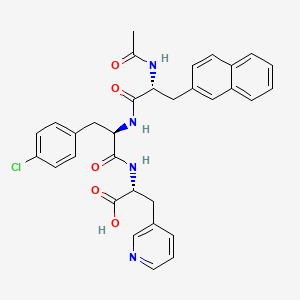

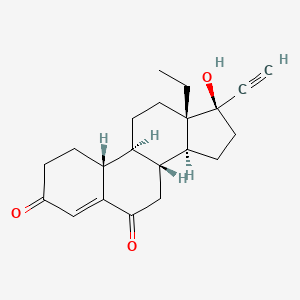
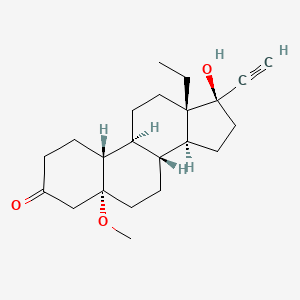



![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

